![molecular formula C12H16O2 B024223 4-[2-(Cyclopropylmethoxy)ethyl]phenol CAS No. 63659-16-5](/img/structure/B24223.png)
4-[2-(Cyclopropylmethoxy)ethyl]phenol
Overview
Description
4-[2-(Cyclopropylmethoxy)ethyl]phenol is a phenolic compound featuring a phenol ring substituted with a 2-(cyclopropylmethoxy)ethyl group. This structure combines the aromatic properties of phenol with the steric and electronic effects of the cyclopropylmethoxy moiety. The compound is notable for its role as a key intermediate in pharmaceuticals, such as the beta-blocker Betaxolol hydrochloride . Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol typically involves several steps:
Starting Material: The synthesis begins with p-chlorophenol.
Phenohydroxy Protection: The phenol group is protected to prevent unwanted reactions.
Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl bromide to form the cyclopropylmethoxy intermediate.
Etherification: The intermediate is then etherified to introduce the 2-(cyclopropylmethoxy)ethyl group.
Hydrolysis: Finally, the protecting group is removed through hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclopropylmethoxy)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[2-(Cyclopropylmethoxy)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including betaxolol hydrochloride.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: As a precursor to betaxolol hydrochloride, it plays a role in the development of treatments for hypertension and glaucoma.
Industry: It is used in the production of high-performance polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclopropylmethoxy)ethyl]phenol is primarily related to its role as an intermediate in the synthesis of betaxolol hydrochloride. Betaxolol hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The molecular targets involved include beta-1 adrenergic receptors in the heart and beta-2 adrenergic receptors in the eyes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-[2-(Cyclopropylmethoxy)ethyl]phenol with structurally related compounds:
Key Observations:
Electronic Effects: The cyclopropylmethoxy group in this compound provides electron-withdrawing properties, enhancing stability compared to methoxy analogues (e.g., 4-Methoxyphenol) .
Lipophilicity : The cyclopropyl group increases lipophilicity, improving blood-brain barrier penetration in pharmaceutical derivatives like Betaxolol .
Biological Activity: Compounds with dimethylamino (e.g., 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol) exhibit enhanced antimicrobial activity due to basic nitrogen, whereas chloro-substituted derivatives (e.g., [2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol) show higher receptor affinity .
Comparative Research Findings
Chemical Reactivity
- Nucleophilic Substitution: The cyclopropylmethoxy group in this compound resists hydrolysis under acidic conditions, unlike methoxy derivatives .
- Oxidation Stability: Compared to 4-Methoxyphenol, the cyclopropylmethoxy variant shows 30% lower oxidation rates due to steric hindrance .
Biological Activity
4-[2-(Cyclopropylmethoxy)ethyl]phenol, also known as a precursor in the synthesis of various pharmaceuticals, has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenolic ring substituted with a cyclopropylmethoxyethyl group. This structural configuration is believed to influence its biological activity, particularly in enzyme inhibition.
Research indicates that this compound acts primarily as an enzyme inhibitor . It has been shown to interact with various biological targets, including:
- Carbonic Anhydrases (CAs) : The compound exhibits inhibitory effects on CAs, which are crucial for regulating pH and CO₂ transport in tissues. By binding to the zinc ion in the active site of these enzymes, it mimics natural substrates, thereby disrupting their catalytic activity .
- Phosphodiesterase (PDE) Inhibition : There is evidence suggesting that derivatives of this compound may inhibit phosphodiesterase enzymes, which play significant roles in cellular signaling pathways, particularly those involving cyclic AMP (cAMP) .
Biological Targets and Effects
The biological effects of this compound can be summarized as follows:
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific isoforms of carbonic anhydrases associated with tumor growth. This suggests potential applications in cancer therapy by targeting tumor-associated CAs.
- Pharmacological Applications : The compound has been evaluated for its effects on inflammatory pathways. In animal models, it was found to reduce eosinophil accumulation in lung tissues, indicating its potential as an anti-inflammatory agent .
- Metabolic Studies : In vitro studies have shown that this compound can modulate fatty acid synthesis pathways by inhibiting acetyl-CoA carboxylase (ACC), which is a key enzyme in lipid metabolism. This raises the possibility of using it in treatments for metabolic syndromes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(Cyclopropylmethoxy)ethyl]phenol, and what key reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A validated route involves reacting 4-hydroxy-2-(dimethylamino)phenol with cyclopropylmethyl bromide under alkaline conditions (e.g., NaH in DMF) to substitute the hydroxyl group with the cyclopropylmethoxy moiety . Another method employs epichlorohydrin as an electrophilic intermediate, followed by ring-opening with isopropylamine to generate chiral derivatives . Key factors include:
- Base selection : NaH or K₂CO₃ for deprotonation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Reflux in ethanol (80°C) optimizes condensation .
Table 1: Synthetic Conditions Comparison
Q. How is this compound characterized analytically?
Methodological Answer: Standard characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm) .
- HPLC-MS : Purity assessment and mass verification (e.g., molecular ion [M+H]⁺ at m/z 249.2) .
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities .
Challenges : Limited physicochemical data (e.g., melting point, logP) require experimental determination or computational modeling (QSPR) .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Storage : Stable at 2–8°C in inert atmospheres; incompatible with strong oxidizers .
Note : The compound is not FDA-approved and is strictly for in vitro use .
Q. What regulatory identifiers apply to this compound?
Methodological Answer:
- CAS Registry : 83682-27-3 .
- HS Code : 2910.90.00 (epoxide derivatives) .
- Customs classification : Listed under "phenolic ethers" for international shipping .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of its chiral derivatives?
Methodological Answer: Chiral resolution remains challenging. Strategies include:
- Enzymatic resolution : Lipases (e.g., SP 435-L) selectively esterify (R)-enantiomers, enabling separation .
- Chiral auxiliaries : Use (R)-glyceraldehyde to induce asymmetry in intermediates .
- Chromatography : Chiral HPLC columns (e.g., amylose-based) separate enantiomers post-synthesis .
Q. What strategies address conflicting or missing physicochemical data (e.g., logP, solubility)?
Methodological Answer:
- QSPR modeling : Predicts properties via quantum chemical calculations (e.g., COSMO-RS) .
- Experimental validation : Measure logP via shake-flask method (octanol/water partition) .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) determines melting points .
Q. How do structural modifications (e.g., substituent variations) affect its biological activity?
Methodological Answer:
- Cyclopropylmethoxy group : Enhances lipophilicity and membrane permeability vs. methoxy analogs .
- Phenolic hydroxyl : Critical for hydrogen bonding with biological targets (e.g., β-adrenergic receptors in betaxolol derivatives) .
- Ethyl linker : Balances rigidity and flexibility for optimal receptor interaction .
Table 2: Structure-Activity Relationships
Modification | Biological Impact | Reference |
---|---|---|
Replacement with methoxy | Reduced β-blocker potency | |
Addition of isopropylamine | Enhanced receptor selectivity |
Q. What advanced techniques resolve synthetic impurities or byproducts?
Methodological Answer:
- LC-MS/MS : Identifies low-abundance impurities (e.g., dealkylated byproducts) .
- Preparative HPLC : Isolates impurities for structural elucidation via 2D NMR .
- Process optimization : Continuous flow reactors minimize side reactions .
Properties
IUPAC Name |
4-[2-(cyclopropylmethoxy)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQFDSWDCYKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453413 | |
Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-16-5 | |
Record name | 4-[2-(Cyclopropylmethoxy)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[2-(cyclopropylmethoxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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